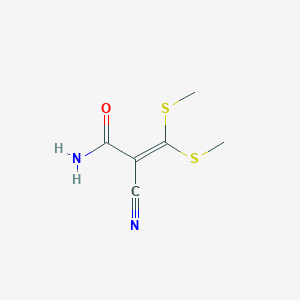

2-Cyano-3,3-bis(methylthio)acrylamide

Übersicht

Beschreibung

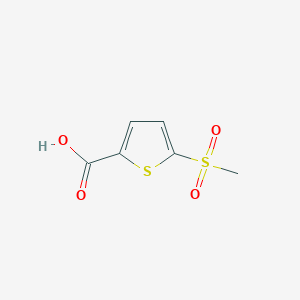

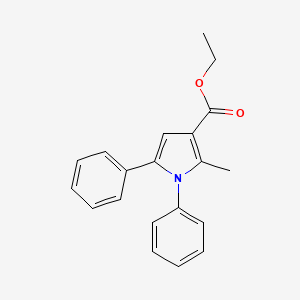

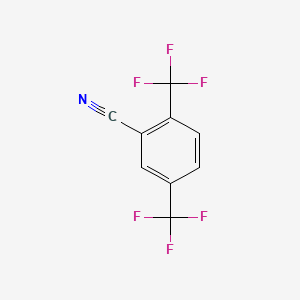

“2-Cyano-3,3-bis(methylthio)acrylamide” is a chemical compound with the CAS Number: 17823-69-7 . It has a molecular weight of 188.27 . The IUPAC name for this compound is 2-cyano-3,3-bis(methylsulfanyl)acrylamide . It is a white to off-white to yellow solid .

Molecular Structure Analysis

The InChI code for “2-Cyano-3,3-bis(methylthio)acrylamide” is 1S/C6H8N2OS2/c1-10-6(11-2)4(3-7)5(8)9/h1-2H3, (H2,8,9) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“2-Cyano-3,3-bis(methylthio)acrylamide” is a solid at room temperature . It has a molecular weight of 188.27 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazole Derivatives for Type II Diabetes Treatment

2-Cyano-3,3-bis(methylthio)acrylamide is utilized in the synthesis of novel thiazole molecules that exhibit inhibitory activity against type II diabetes . These synthesized molecules have been shown to inhibit α-amylase, an enzyme that plays a crucial role in carbohydrate digestion, thereby reducing blood sugar levels. The compounds display moderate to excellent inhibition, with IC50 values ranging from 12.55 μg/mL to 69.47 μg/mL, compared to the standard drug acarbose .

Development of Anticancer Agents

The compound serves as a precursor in the creation of thiazole derivatives that have been evaluated for their cytotoxic activity . These derivatives are of interest due to their potential as anticancer agents, with certain molecules showing promising results in molecular docking studies against human pancreatic α-amylase .

Chemical Synthesis and Material Science

2-Cyano-3,3-bis(methylthio)acrylamide is a key intermediate in chemical synthesis processes. It is used by scientists in various fields, including life science, material science, and chemical synthesis, indicating its versatility and importance in research and development .

Chromatography and Analytical Applications

Due to its unique chemical properties, this compound is likely used in chromatography and analytical methods. Its solid form and stability under inert atmosphere conditions make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .

Medicinal Chemistry Research

The compound’s role in synthesizing bioactive molecules makes it significant in medicinal chemistry. Researchers utilize it to develop new drugs with various biological activities, such as antimicrobial, antiviral, and antifungal properties .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-cyano-3,3-bis(methylsulfanyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS2/c1-10-6(11-2)4(3-7)5(8)9/h1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRISBXJSAYCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=O)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372688 | |

| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3,3-bis(methylthio)acrylamide | |

CAS RN |

17823-69-7 | |

| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

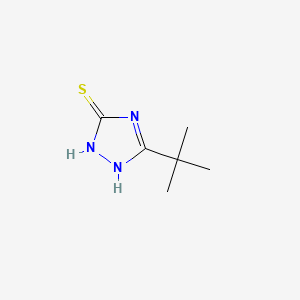

Q1: What is the role of 2-cyano-3,3-bis(methylthio)acrylamide in the synthesis of amino pyrazole derivatives?

A1: 2-cyano-3,3-bis(methylthio)acrylamide (2) serves as a crucial intermediate in the multi-step synthesis of the target amino pyrazole derivatives []. It is synthesized from N-[3,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide (1) by reacting it with dimethyl sulfide in the presence of K2CO3, followed by a reaction with methyl iodide. This intermediate (2) then undergoes cyclization with hydrazine in isopropyl alcohol, yielding 3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide (3), the main scaffold for further modifications to obtain the final amino pyrazole derivatives [].

Q2: Is there any information available on the structural characterization of 2-cyano-3,3-bis(methylthio)acrylamide in this research paper?

A2: Unfortunately, the research paper [] does not provide specific details regarding the molecular formula, weight, or spectroscopic data (like IR, NMR, or Mass Spectrometry) for 2-cyano-3,3-bis(methylthio)acrylamide. The paper focuses primarily on the synthesis and characterization of the final amino pyrazole derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)

![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)

![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)